Acetic acid, mercapto-, 1,4-butanediyl ester

Catalog No.
S793660
CAS No.
10193-95-0
M.F
C8H14O4S2
M. Wt
238.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, mercapto-, 1,4-butanediyl ester

CAS Number

10193-95-0

Product Name

Acetic acid, mercapto-, 1,4-butanediyl ester

IUPAC Name

4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate

Molecular Formula

C8H14O4S2

Molecular Weight

238.3 g/mol

InChI

InChI=1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2

InChI Key

IPNDIMIIGZSERC-UHFFFAOYSA-N

SMILES

C(CCOC(=O)CS)COC(=O)CS

Canonical SMILES

C(CCOC(=O)CS)COC(=O)CS

This compound is a diester, meaning it has two ester groups linked to a central 1,4-butanediol chain. Each ester group is formed by the condensation of acetic acid with a thiol (mercapto) group []. While its natural origin is not well documented, it is synthesized for various research purposes.


Molecular Structure Analysis

The key feature of the molecule is the presence of two thiol groups (–SH) attached to the butanediol chain through ester linkages (–C(=O)–O–CH2–). These thiol groups can participate in various chemical reactions due to their nucleophilic nature and the ease of forming disulfide bonds. Additionally, the presence of the ester groups contributes to the polarity of the molecule, influencing its solubility and other properties [].


Chemical Reactions Analysis

Synthesis

A common method for synthesizing this compound involves reacting 1,4-butanediol with thioglycolic acid (mercaptoacetic acid) in the presence of an acid catalyst [].

HOCH2CH2CH2CH2OH + 2 HSCH2COOH →  C6H14O4S2 + 2 H2O1,4-Butanediol        Thioglycolic Acid   Acetic Acid, Mercapto-, 1,4-Butanediyl Ester

Other Reactions

The thiol groups can undergo oxidation to form disulfide bonds, creating dimers or crosslinking with other molecules containing thiol groups. They can also participate in nucleophilic substitution reactions with various electrophiles [].

  • Cleavage of disulfide bonds: The thiol groups could potentially reduce disulfide bonds in proteins or other molecules, which might be useful in protein structure studies or therapeutic applications [].
  • Metal Chelation: The thiol groups can form complexes with metal ions, making it a potential candidate for metal ion detection or removal [].

Chemical Identity

Acetic acid, mercapto-, 1,4-butanediyl ester, also known as tetramethylene bis(mercaptoacetate), 1,4-butanediol dithioglycolate, or tetramethylene mercaptoacetate, is a chemical compound with the formula C₈H₁₄O₄S₂. It is a diester formed by the reaction of mercaptoacetic acid with 1,4-butanediol [].

Analytical Applications

One application of acetic acid, mercapto-, 1,4-butanediyl ester in scientific research is in the separation and analysis of other compounds. Due to its specific properties, it can be used as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of various molecules []. A research article describes a method for separating acetic acid, mercapto-, 1,4-butanediyl ester itself using a Newcrom R1 HPLC column. This method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid []. For applications requiring compatibility with mass spectrometry (MS), formic acid can be used instead of phosphoric acid [].

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

10193-95-0

Wikipedia

Acetic acid, mercapto-, 1,4-butanediyl ester

General Manufacturing Information

Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester: INACTIVE

Dates

Modify: 2023-08-15

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